molecular formula C9H9N3O2S B15331618 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid

Cat. No.: B15331618
M. Wt: 223.25 g/mol
InChI Key: VCLTZCGQVFBGQB-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines the structural features of both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-3-pyrazole with thioamide derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 can enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism by which 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of certain anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid is unique due to its combination of pyrazole and thiazole rings, which endows it with a distinct set of chemical and biological properties. This dual-ring structure allows it to participate in a broader range of reactions and interact with multiple biological targets, making it a versatile compound in various fields of research and application.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-5-3-6(11-12(5)2)8-10-7(4-15-8)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

VCLTZCGQVFBGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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